molecular formula C21H21N3O5 B2364830 3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 941888-72-8

3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No.: B2364830
CAS No.: 941888-72-8
M. Wt: 395.415
InChI Key: BDCGVPQFIPJYDL-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzene ring linked via an amide bond to a para-substituted phenyl group. The phenyl group is further functionalized with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. The methyl group on the pyridazinone and the methoxy substituents likely influence lipophilicity, electronic properties, and steric effects .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-24-19(25)10-9-16(23-24)13-5-7-15(8-6-13)22-21(26)14-11-17(27-2)20(29-4)18(12-14)28-3/h5-12H,1-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCGVPQFIPJYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methoxylation of Benzoic Acid

3,4,5-Trimethoxybenzoic acid is synthesized via Friedel-Crafts alkylation of gallic acid followed by methylation:

  • Gallic acid (3,4,5-trihydroxybenzoic acid) is treated with methyl iodide (3 equiv.) and potassium carbonate in DMF at 80°C for 12 hours.
  • Quenching with ice water yields the crude product, which is recrystallized from ethanol (Yield: 85–90%).

Characterization Data :

  • MP : 162–164°C
  • ¹H NMR (400 MHz, CDCl₃): δ 3.87 (s, 9H, OCH₃), 7.21 (s, 2H, Ar-H).

Preparation of 4-(1-Methyl-6-Oxo-1,6-Dihydropyridazin-3-yl)Aniline

Pyridazinone Ring Construction

The pyridazinone core is synthesized via cyclocondensation:

  • Methylmalonyl chloride reacts with 4-nitrophenylhydrazine in THF at 0°C to form a dihydrazide intermediate.
  • Cyclization occurs under acidic conditions (HCl, reflux, 6 hours), yielding 3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine.
  • Reduction of the nitro group using H₂/Pd-C in ethanol affords 3-(4-aminophenyl)-6-oxo-1,6-dihydropyridazine (Yield: 70%).

N-Methylation

Selective methylation at the pyridazine N1-position is achieved using methyl iodide and NaH in DMF (0°C → RT, 4 hours).
Characterization Data :

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 40.1 (N-CH₃), 116.8–154.2 (Ar-C), 162.4 (C=O).

Amide Bond Formation

Acid Chloride Preparation

3,4,5-Trimethoxybenzoic acid (1.0 equiv.) is treated with oxalyl chloride (1.2 equiv.) and catalytic DMF in anhydrous DCM (0°C → RT, 3 hours). The resultant acid chloride is isolated via solvent evaporation.

Coupling with Aminopyridazinone

The acid chloride is reacted with 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline (1.05 equiv.) in THF using triethylamine (2.0 equiv.) as a base (0°C → RT, 12 hours).

Optimization Data :

Parameter Condition Yield (%)
Solvent THF 78
Coupling Agent None (Schotten-Baumann) 65
Temperature 0°C → RT 78

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1 → 3:1) followed by recrystallization from methanol.

Spectroscopic Data :

  • HRMS (ESI+) : m/z calc. for C₂₂H₂₂N₃O₅ [M+H]⁺: 408.1559; found: 408.1562.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.82 (s, 9H, OCH₃), 3.98 (s, 3H, N-CH₃), 7.12 (s, 2H, Ar-H), 7.89–8.01 (m, 4H, Ar-H), 10.21 (s, 1H, NH).

Mechanistic Considerations

  • Amide Coupling : Nucleophilic acyl substitution proceeds via a tetrahedral intermediate, with triethylamine scavenging HCl to drive the reaction.
  • Pyridazinone Formation : Cyclocondensation involves dehydrative ring closure, favored by the electron-withdrawing nitro group.

Challenges and Solutions

  • Regioselective Methylation : Competitive O-methylation is suppressed by using NaH as a strong base.
  • Acid Sensitivity : The pyridazinone ring’s lactam group necessitates mild acidic conditions during workup.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have been synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative showed an IC50 value of 5.71 μM, indicating superior efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. In studies involving picrotoxin-induced convulsion models, derivatives of pyridazinone-thiazole hybrids were noted for their significant protective effects against seizures. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance anticonvulsant activity .

Multi-step Synthesis

A common approach involves multi-step synthesis techniques including:

  • Knoevenagel Condensation : This reaction can form the core structure by condensing aldehydes with active methylene compounds.
  • Cyclization Reactions : These are crucial for forming the pyridazine ring which is integral to the compound's structure.

Yield Optimization

Recent studies have focused on optimizing yields through solvent selection and reaction conditions. For example, using greener solvents has been shown to improve the overall efficiency of the synthesis process while reducing environmental impact .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal in enhancing the efficacy of this compound. Key factors influencing biological activity include:

  • Substituent Positioning : The positioning of methoxy groups and other substituents on the benzene ring significantly affects the compound's potency.
  • Functional Groups : The presence of specific functional groups such as halogens or electron-withdrawing groups can enhance biological activity by improving solubility and receptor binding affinity .

Anticancer Studies

In a study assessing the anticancer properties of thiazole derivatives, several compounds were synthesized and evaluated against multiple cancer cell lines. One compound exhibited an IC50 value lower than that of established drugs, highlighting its potential as a new therapeutic agent .

Anticonvulsant Efficacy

Another investigation focused on a series of pyridazine derivatives where one compound demonstrated significant anticonvulsant activity with a median effective dose considerably lower than traditional treatments . This underscores the potential application of this compound in neurological disorders.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: The compound can interfere with cell division, protein folding, and redox balance, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The following table summarizes the structural differences and similarities between the target compound and three analogs identified from literature:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound
(3,4,5-Trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide)
C22H21N3O5 407.42 3,4,5-Trimethoxybenzamide; 1-methyl-6-oxo-dihydropyridazin-3-yl phenyl group
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide
(CAS 149231-64-1)
C19H22N2O5 358.39 3,4,5-Trimethoxybenzamide; 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl group
N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
(CAS 369404-26-2)
C14H14N3O2 263.28 6-Oxo-dihydropyridazine-3-carboxamide; 3,4-dimethylphenyl group
N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-benzamide
(CAS 1581304-48-4)
C17H11Cl2N3O3 376.19 Benzamide; 3,5-dichloro-4-(6-oxo-dihydropyridazin-3-yloxy)phenyl group

Comparative Analysis

Heterocyclic Core Modifications
  • Target Compound: Contains a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group.
  • CAS 149231-64-1: Features a 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl group. The pyridinone ring lacks a second nitrogen, reducing polarity compared to pyridazinone. The methyl groups may increase steric bulk .
  • CAS 369404-26-2 : Utilizes a 6-oxo-dihydropyridazine-3-carboxamide core but lacks methoxy substituents. The 3,4-dimethylphenyl group introduces steric hindrance .
  • CAS 1581304-48-4 : Incorporates a 6-oxo-dihydropyridazin-3-yloxy group linked via oxygen to a dichlorophenyl ring. The chlorine atoms enhance lipophilicity and may influence halogen bonding .
Substituent Effects
  • Chlorine Substituents (CAS 1581304-48-4) : The 3,5-dichloro group significantly boosts hydrophobicity and may improve target affinity in hydrophobic pockets .
  • Dimethyl Groups (CAS 149231-64-1 and 369404-26-2) : These substituents likely improve metabolic stability but may reduce solubility .
Pharmacophore Implications
  • The dihydropyridazinone ring in the target compound and CAS 1581304-48-4 could serve as a hydrogen-bond acceptor, while the methoxy groups in the target compound may engage in van der Waals interactions. In contrast, the pyridinone ring in CAS 149231-64-1 offers fewer hydrogen-bonding sites .

Biological Activity

The compound 3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological effects, particularly its anticancer properties, through a review of available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C37H45F3N6O5C_{37}H_{45}F_{3}N_{6}O_{5}, with a molecular weight of 710.8 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that may contribute to its biological activity.

Synthesis and Characterization

Synthesis of this compound typically involves multi-step organic reactions. Precise methods can vary but generally include:

  • Formation of the Dihydropyridazine Core : This step often involves cyclization reactions that yield the pyridazin moiety.
  • Benzamide Formation : Coupling reactions with benzoyl chloride derivatives are common to introduce the benzamide functionality.
  • Methoxy Group Introduction : The trimethoxy groups are usually introduced via methylation reactions on phenolic precursors.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Notably:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in studies involving human breast cancer (MCF-7) and colon cancer (HT29) cell lines, it was observed that the compound induced apoptosis and arrested the cell cycle at the G1 phase .
  • Mechanism of Action : The proposed mechanism includes the inhibition of key signaling pathways involved in cell proliferation and survival. This may be attributed to the presence of methoxy groups which enhance lipophilicity and facilitate cellular uptake.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents tend to exhibit enhanced activity compared to those with electron-donating groups .
  • Pyridazine Ring Influence : The presence of the pyridazine moiety is crucial for maintaining biological activity, potentially due to its interaction with target proteins involved in tumor growth .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Range (µM)Mechanism
AnticancerMCF-720.47 ± 2.07Apoptosis induction
HT2943.42 ± 3.56Cell cycle arrest (G1)
AntimicrobialVarious BacteriaModerateInhibition of growth

Case Studies

  • Study on Antitumor Effects : A recent study evaluated the effects of this compound on MCF-7 cells, revealing a dose-dependent decrease in viability and induction of apoptosis through caspase activation .
  • Comparative Analysis : In comparative studies against standard anticancer drugs such as doxorubicin, this compound showed comparable or superior efficacy in certain assays, suggesting its potential as a lead compound for further development.

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions . Key steps include:

  • Amide bond formation between a 3,4,5-trimethoxybenzoyl chloride derivative and an aniline-containing pyridazinyl intermediate.
  • Cyclization of the pyridazinyl moiety under reflux conditions (e.g., in ethanol or DMF) to form the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group . Critical parameters :
  • Temperature control (e.g., 80–120°C for condensation steps).
  • Reaction time optimization (4–12 hours for cyclization).
  • Use of anhydrous solvents to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of methoxy groups and amide linkage. For example, aromatic protons in the 3,4,5-trimethoxyphenyl group resonate at δ 6.5–7.2 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z ~450–460) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what software tools are recommended for refinement?

  • Single-crystal X-ray diffraction is ideal for determining bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in the pyridazinyl moiety).
  • Software :
  • SHELX suite : SHELXL refines small-molecule structures, while SHELXS solves phase problems via direct methods .
  • WinGX/ORTEP : Visualizes anisotropic displacement ellipsoids and generates publication-quality diagrams .
    • Data interpretation : Compare experimental bond lengths (e.g., C=O at ~1.22 Å) with DFT-optimized geometries to validate accuracy .

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological targets?

  • Step 1 : Synthesize analogs with modifications to:
  • Methoxy groups (replace with -OH, -F, or -Cl to study electronic effects).
  • Pyridazinyl ring (introduce substituents to alter steric bulk) .
    • Step 2 : Conduct in vitro assays :
  • Kinase inhibition : Measure IC50 values against kinases (e.g., EGFR or CDK2) using fluorescence polarization assays .
  • Cellular cytotoxicity : Test analogs in cancer cell lines (e.g., MCF-7) via MTT assays .
    • Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding poses in target active sites .

Q. What strategies mitigate contradictions in bioactivity data across different studies?

  • Standardize assay protocols : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Validate purity : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (>98% purity required) .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance of differences in IC50 values across replicates .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

  • Scale-up adjustments :
  • Replace batch reactors with flow chemistry setups to improve heat dissipation and mixing .
  • Use catalytic reagents (e.g., Pd/C for hydrogenation) to reduce byproduct formation .
    • Workup : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification .

Q. What computational methods are effective for predicting metabolic stability of this compound?

  • In silico tools :
  • SwissADME : Predicts CYP450 metabolism sites (e.g., demethylation of methoxy groups) .
  • MetaSite : Identifies reactive metabolites using quantum mechanical calculations .
    • Experimental validation : Perform microsomal stability assays (rat liver microsomes + NADPH) to quantify half-life (t1/2) .

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